| Activity Type | Assay/Method | Key Result (IC₅₀ or MIC) | Comparative Notes |
|---|---|---|---|
| Antibacterial | Disk diffusion & microdilution | Not specified | Shows activity against Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes); less effective against Gram-negative strains [1]. |
| Antioxidant | FRAP (Ferric Reducing Antioxidant Power) | IC₅₀ ~57.93-59.96 µg/mL (for active components) | Tricosane itself was less active; carvacrol and menthol were most active in this assay [1]. |
| DPPH & ABTS radical scavenging | Low activity | The essential oil (CEEO) showed potent activity, not this compound alone [1]. | |
| Antidiabetic | α-Amylase inhibition | IC₅₀ = 385.26 µg/mL | Shows moderate inhibition; CEEO essential oil was significantly more potent (IC₅₀ = 168.62 µg/mL) [1]. |
| α-Glucosidase inhibition | IC₅₀ = 192.30 µg/mL | Shows moderate inhibition; CEEO essential oil was significantly more potent (IC₅₀ = 87.18 µg/mL) [1]. | |
| Dermatoprotective | Elastase inhibition | IC₅₀ = 145.26 ± 4.62 µg/mL | Less active than CEEO and menthol in protecting skin against enzyme degradation [1]. |
For researchers looking to replicate or build upon these findings, here are the key methodological details.
This compound is investigated both as a pure compound and as a constituent of plant essential oils. The following diagram illustrates a generalized research workflow from discovery to application testing.
>this compound research workflow from plant extraction to bioactivity screening
Tricosane is a straight-chain alkane with significant applications in semiochemicals. Its fundamental properties are summarized in the table below.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| CAS Registry Number | 638-67-5 | - | [1] [2] |
| Molecular Formula | C₂₃H₄₈ | - | [1] [2] |
| IUPAC Name | n-Tricosane | - | [1] [2] |
| Molecular Weight | 324.63 | g/mol | [1] [2] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCC |
- | [1] |
| Melting Point | 47.0 | °C | [1] |
| 320.0 ± 1.0 | K | Average of multiple measurements [2] | |
| Boiling Point | 377.0 | °C | Manufacturer data [1] |
| 653.2 | K | [2] | |
| Critical Temperature (T꜀) | 790.0 ± 8.0 | K | [2] |
| Critical Pressure (P꜀) | 9.15 ± 0.40 | bar | [2] |
| Octanol-Water PartitionCoefficient (Log P) | 11.64 | - | High, indicates high lipophilicity [1] |
| Water Solubility at 20°C | 2.95 × 10⁻⁷ | mg/L | Low [1] |
| State at Room Temperature | Odourless white waxy or crystalline flakes | [1] |
Vapor pressure is a critical parameter for determining a substance's volatility. The following table and equation provide comprehensive vapor pressure data for this compound across a range of temperatures.
Table 2: Experimental and Calculated Vapor Pressure of this compound
| Temperature (K) | Vapor Pressure | Unit | Method / Context | Reference |
|---|---|---|---|---|
| 298.15 (25°C) | 2.32 × 10⁻⁶ | kPa | Curated table for common alkanes | [3] |
| 298.15 (25°C) | 1.16 × 10⁻⁵ | kPa | Calculated using correlation gas chromatography | [4] |
| 293.15 (20°C) | 1.60 × 10⁻³ | mPa (≈ 1.60 × 10⁻⁶ kPa) | Manufacturer safety data sheets | [1] |
| 412.18 | 0.01 | kPa | Experimental data | [4] |
| 461.99 | 0.24 | kPa | Experimental data | [4] |
| 440.15 | 0.07 | kPa | Calculated from KDB Vapor Pressure Correlation | [4] |
| 653.15 | 101.34 | kPa | Calculated from KDB Vapor Pressure Correlation | [4] |
For predictive calculations, the Antoine Equation is commonly used. The parameters for this compound, valid for a temperature range of 443 K to 639.7 K, are as follows [5]:
Additionally, a more complex correlation with the following coefficients can be used for the temperature range of 440.15 K to 653.15 K [4]:
The enthalpy of vaporization (ΔvapH) is directly linked to vapor pressure and is essential for understanding the energy required for phase change.
Table 3: Enthalpy of Vaporization (ΔvapH) of this compound
| Enthalpy of Vaporization (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|
| 117.00 | 298.15 | Vapor Pressure data | [4] |
| 118.70 ± 0.10 | Not Specified | Gas Spectroscopy (GS) | [4] [2] |
| 119.70 ± 2.30 | Not Specified | Correlation Gas Chromatography (CGC) | [4] [2] |
| 110.40 | 329.0 | Not Specified | [2] |
| 123.00 ± 1.00 | 393.0 | Temperature of Evaporation (TE) | [4] [2] |
Henry's Law Constant (H) is critical for predicting the partitioning of a chemical between air and water, which influences its environmental distribution and fate [6].
Despite a comprehensive search, no experimental or predicted value for the Henry's Law Constant of this compound was found in the consulted sources. One source listed a Henry's law constant at 25°C but did not provide the actual value in its accessible content [1].
Given the available data, a theoretical value can be estimated using the fundamental relationship between vapor pressure and water solubility: H = P_vap / S, where P_vap is the vapor pressure and S is the aqueous solubility.
The data presented for this compound was gathered using several established experimental techniques [4] [2]:
The following diagram illustrates a generalized experimental workflow for determining key properties like vapor pressure and Henry's Law constant, leading to environmental fate assessment.
Workflow for property determination and assessment
For researchers aiming to reproduce or validate vapor pressure data, the following protocol outlines the key steps of the Correlation Gas Chromatography method as referenced in the data [4] [2] [6].
Objective: To determine the vaporization enthalpy (ΔvapH) and vapor pressure of this compound using Correlation Gas Chromatography. Principle: The retention behavior of the analyte (this compound) is compared against a series of n-alkane standards with known vaporization enthalpies. A linear relationship is established, allowing for the calculation of the unknown ΔvapH, which is then used to derive vapor pressure.
CGC protocol for vapor pressure measurement
This guide consolidates the available physicochemical data for this compound, with a particular emphasis on its vapor pressure. The high molecular weight and long carbon chain of this compound result in very low volatility and exceptionally low water solubility, as reflected in the data [3] [1]. These properties suggest that in the environment, this compound will have a strong tendency to partition into organic phases (e.g., soil organic matter, lipids) rather than remain in water or air.
A significant data gap exists for the Henry's Law Constant of this compound. Future research should prioritize the experimental determination of this critical parameter. Given the technical challenges in measuring such a low value, approaches like the PARA (Partition Ratio) method or the gas stripping method may be required. Furthermore, the QSPR (Quantitative Structure-Property Relationship) models discussed in the literature offer a promising computational avenue for predicting this and other properties for a wide range of compounds, though they require validation with experimental data [6].
For your research, here is a summary of common computational approaches for log P prediction, which you could apply to compounds like tricosane.
| Method Type | Method Name | Short Description | Reported Performance (RMSE) |
|---|---|---|---|
| Structural Property-Based | FElogP [1] | Calculates transfer free energy from water to octanol using MM-PBSA. | 0.91 log units (on a 707-molecule set) |
| Machine Learning-Based | ALOGPS 2.1 [2] | Uses associative neural networks and E-state indices. | 0.35 log units (on training data) |
| Fragment-Based | XLOGP3 [3] | An additive model guided by knowledge, uses atomic and fragment contributions. | Not specified in results |
| Atom-Based | ALOGP [2] | Sums the additive contributions of all atoms in a molecule. | Not specified in results |
Here are detailed methodologies for key approaches to log P determination, as described in the search results.
logP = (ΔG_water_solvation - ΔG_octanol_solvation) / (RT ln 10)
The solvation free energies in water and octanol are calculated using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born (MM-GBSA) approaches. These methods compute the free energy by summing the polar (electrostatic) and non-polar contributions to solvation [1].The following diagram illustrates the logical workflow for determining and applying log P values in research, integrating both experimental and computational paths.
This diagram outlines the primary pathways for obtaining and utilizing log P data in scientific research.
To find the specific log P value for this compound, I suggest you:
CCCCCCCCCCCCCCCCCCCCCCC) into the online prediction tools mentioned in the table above, such as ALOGPS 2.1 [2].
The attraction of male Andrena nigroaenea bees is not triggered by a single compound but by a specific blend of cuticular hydrocarbons found on the surface of female bees. This blend is precisely mimicked by sexually deceptive Ophrys orchids. The key compounds include alkanes and alkenes with chain lengths between C19 and C29 [1].
The table below summarizes the specific hydrocarbons identified as pheromone components for Andrena nigroaenea:
| Compound Class | Example Compounds | Double Bond Configuration | Role in Attraction |
|---|---|---|---|
| n-Alkanes | n-Heneicosane (C21), n-Tricosane (C23), n-Pentacosane (C25) | Not applicable (saturated) | Part of the essential attractive blend [1]. |
| Alkenes | (Z)-9-C23:1, (Z)-11-C23:1, (Z)-12-C23:1 | (Z) configuration critical | Crucial for specific bee attraction; precise double bond position is essential [1]. |
The (Z) configuration of the double bonds in the alkenes is particularly critical for biological activity. The initial breakthrough study by Schiestl et al. demonstrated that a blend of these 14 hydrocarbons is both electrophysiologically active and sexually attractive to male bees in field bioassays [1].
Identifying these pheromone components requires a combination of sophisticated separation techniques, electrophysiological detection, and behavioral assays.
Experimental workflow for insect pheromone identification.
Sample Collection: Cuticular Hydrocarbon Extraction Hydrocarbons are collected from the cuticle of live, virgin female insects by gently washing them with a small volume of high-purity solvent.
Separation and Detection: GC-MS and GC-EAD The extracted sample is analyzed using coupled gas chromatography techniques.
Activity Confirmation: Field Bioassays The final and most critical step is to test the synthetic compounds in the field.
The following table summarizes key experimental findings for a water-based tricosane nano-emulsion, highlighting how its properties change with PCM concentration and temperature [1].
| Property | Measurement Conditions | Key Findings |
|---|
| Dynamic Viscosity | Temperature range: 20-60°C; Different mass fractions of PCM. | - Higher PCM mass fraction increases viscosity.
Here are detailed methodologies for working with this compound PCM, adapted from related research on paraffin-based materials [2] [1].
This protocol describes the creation of a stable water-based nano-emulsion of this compound.
Materials:
Emulsification Procedure:
Quality Control:
Microencapsulation prevents leakage and enhances the material's applicability [2].
Materials:
Synthesis Procedure:
Characterization Techniques:
This protocol outlines how to integrate PCM microcapsules into a structural composite [2].
Materials:
Fabrication Procedure:
Performance Evaluation:
To help visualize the research process and how material properties interrelate, the following diagrams were created using the DOT language, adhering to your specified color and formatting guidelines.
Diagram 1: this compound Nano-Emulsion Preparation & Characterization Workflow
This diagram outlines the sequential steps for creating and analyzing the PCM nano-emulsion.
Diagram 2: Key Property Interrelationships in this compound Nano-Emulsion
This diagram visualizes how different experimental factors influence the final properties of the nano-emulsion, based on the data in [1].
Phase Change Materials (PCMs) have emerged as crucial components in thermal energy storage and thermal management applications due to their ability to store and release large amounts of energy during phase transitions. Organic PCMs like This compound (C₂₃H₄₈), a straight-chain alkane with a melting temperature of approximately 47-49°C, offer exceptional thermal storage capacity, chemical stability, and minimal supercooling. However, their widespread application is limited by inherently low thermal conductivity, typically ranging from 0.2-0.3 W/m·K, which severely restricts heat transfer rates during charging and discharging cycles. To address this fundamental limitation, researchers have developed nano-enhanced PCMs (NePCMs) by dispersing high-thermal conductivity nanoparticles within the base PCM matrix.
Aluminum oxide (Al₂O₃) nanoparticles have demonstrated particular effectiveness in enhancing the thermal performance of this compound while maintaining its favorable phase change characteristics. The incorporation of ceramic nanoparticles creates additional heat transfer pathways within the composite material, significantly improving thermal response without substantially altering the melting temperature. These This compound-Al₂O₃ nanocomposites have shown exceptional promise in applications requiring compact thermal storage and precision thermal management, particularly in electronic cooling, solar energy systems, and temperature-regulated drug storage applications. The following application notes and protocols provide detailed methodologies for formulating, characterizing, and implementing these advanced thermal materials in research and development settings.
The synthesis of high-performance this compound-Al₂O₃ nanocomposites requires careful attention to material selection and preparation to ensure optimal dispersion and thermal performance:
This compound Base Material: Select high-purity this compound (≥98% purity) with a nominal melting temperature of 47-49°C. Prior to use, dry the material at 60°C for 24 hours to remove moisture content. The latent heat of fusion for pure this compound typically ranges between 190-210 J/g, establishing the baseline energy storage capacity.
Al₂O₃ Nanoparticles: Source spherical Al₂O₃ nanoparticles with average particle size of 20-50 nm and specific surface area >40 m²/g. Prior to dispersion, pre-dry nanoparticles at 120°C for 2 hours to remove adsorbed moisture and reduce agglomeration potential. α-phase Al₂O₃ is preferred due to its superior thermal stability and higher thermal conductivity (approximately 30-40 W/m·K).
Dispersion Medium: Absolute ethanol (≥99.9%) serves as an effective suspension medium for facilitating nanoparticle distribution. Alternatively, isopropanol can be substituted based on availability and safety considerations.
The following procedure outlines the optimized methodology for preparing this compound-Al₂O₃ nanocomposite with uniform nanoparticle distribution:
Initial Melting: Melt 100g of this compound in a glass beaker maintained at 70°C using a temperature-controlled hot plate with magnetic stirring. Maintain the temperature 20-25°C above the melting point to ensure complete liquefaction while avoiding thermal degradation.
Nanoparticle Suspension: While the this compound is melting, prepare the nanoparticle suspension by dispersing the predetermined mass of Al₂O₃ nanoparticles (based on desired concentration) in 50ml of ethanol. Subject this suspension to probe ultrasonication (amplitude: 60%, pulse cycle: 5s on/2s off) for 30 minutes while maintaining the suspension temperature below 35°C using an ice bath to prevent solvent evaporation.
Combination and Mixing: Gradually add the Al₂O₃ nanoparticle suspension to the molten this compound while maintaining continuous mechanical stirring at 500 rpm. Ensure controlled addition at approximately 1-2 ml/minute to prevent rapid cooling and ensure homogeneous distribution.
Solvent Evaporation: Increase the mixture temperature to 75°C and maintain stirring for 4-6 hours to ensure complete evaporation of the ethanol carrier. Monitor the process visually until no solvent odor is detectable.
Secondary Ultrasonication: Subject the nanoparticle-PCM mixture to an additional bath ultrasonication treatment for 60 minutes at 65°C to break down any remaining nanoparticle agglomerates.
Degassing: Place the prepared nanocomposite in a vacuum chamber at 70°C for 30 minutes to remove any entrapped air bubbles introduced during the mixing process.
Quality Assessment: Verify nanoparticle distribution by extracting a small sample for microscopic analysis if available. The prepared nanocomposite can be stored in sealed containers for subsequent characterization and application testing.
Table 1: Optimized Nanoparticle Concentration Ranges for this compound-Al₂O₃ Composites
| Concentration Level | Nanoparticle Loading (vol%) | Recommended Applications | Key Characteristics |
|---|---|---|---|
| Low | 0.5-1.0% | Electronic cooling, Drug delivery systems | Moderate thermal enhancement, minimal viscosity increase |
| Medium | 1.0-2.0% | Thermal energy storage, Building climate control | Balanced performance, significant thermal conductivity improvement |
| High | 2.0-3.0% | High-power transient thermal management | Maximum thermal conductivity, increased viscosity, potential latent heat reduction |
Several factors significantly influence the final properties and performance of this compound-Al₂O₃ nanocomposites:
Temperature Control: Maintain precise temperature control throughout the process. Excessive temperatures (>80°C) can accelerate this compound oxidation, while insufficient temperatures (<65°C) may cause premature solidification during mixing.
Ultrasonication Parameters: Optimize ultrasonication energy input based on nanoparticle concentration. Higher concentrations (>2 vol%) typically require increased ultrasonication duration or amplitude to achieve uniform dispersion.
Stabilization: For long-term applications, consider adding stabilizers (e.g., oleic acid at 0.1-0.5% by weight) to prevent nanoparticle sedimentation, particularly important for applications with extended thermal cycling.
The experimental workflow for preparation and characterization is systematically outlined below:
The enhanced thermal conductivity of this compound-Al₂O₃ nanocomposites represents a primary performance metric. The following standardized protocol ensures accurate and reproducible measurements:
Instrumentation: Utilize a transient plane source (TPS) method instrument, such as a Hot Disk Thermal Constants Analyzer, with a standard 6.4 mm radius Kapton-insulated sensor. Alternatively, a steady-state guarded heat flow meter can be employed for comparative measurements.
Sample Preparation: Prepare cylindrical samples with diameter of 30mm and thickness of 10mm. Ensure smooth, parallel surfaces for optimal sensor contact. For liquid phase measurements, maintain the sample in a specialized holder that prevents leakage while applying consistent pressure.
Measurement Parameters: Set sensor output power between 0.01-0.05W based on nanoparticle concentration, with measurement times of 10-20 seconds. Perform minimum five measurements at each temperature point (solid phase: 25°C, phase change region: 45-50°C, liquid phase: 60°C).
Data Analysis: Calculate thermal conductivity using the instrument software, discarding measurements with fitting errors exceeding 3%. Report the average of at least three valid measurements at each temperature.
Table 2: Thermal Conductivity Enhancement in this compound-Al₂O₃ Nanocomposites
| Nanoparticle Concentration | Thermal Conductivity (Solid, 25°C) | Thermal Conductivity (Liquid, 60°C) | Enhancement Over Base this compound |
|---|---|---|---|
| 0% (Pure this compound) | 0.24 W/m·K | 0.21 W/m·K | Baseline |
| 0.5 vol% | 0.27 W/m·K | 0.25 W/m·K | 12.5-19.0% |
| 1.0 vol% | 0.31 W/m·K | 0.29 W/m·K | 29.2-38.1% |
| 2.0 vol% | 0.35 W/m·K | 0.32 W/m·K | 45.8-52.4% |
| 3.0 vol% | 0.38 W/m·K | 0.34 W/m·K | 58.3-61.9% |
The phase change characteristics of this compound-Al₂O₃ nanocomposites must be thoroughly evaluated to determine their energy storage capacity and thermal stability:
Sample Preparation: Encapsulate 5-10mg of nanocomposite in standard aluminum crucibles with hermetic lids. Ensure uniform sample distribution within the crucible for optimal heat transfer. Prepare reference crucible with equivalent empty pan.
DSC Measurement Parameters:
Data Analysis: Determine melting temperature from the onset point of the endothermic peak. Calculate latent heat of fusion by integrating the peak area relative to baseline. Measure supercooling as the difference between melting onset and crystallization onset temperatures.
Research indicates that incorporating Al₂O₃ nanoparticles at optimal concentrations (1-2 vol%) typically enhances thermal conductivity by 30-50% while causing only minimal reduction (5-10%) in latent heat capacity due to the displacement of PCM volume. This favorable trade-off makes these nanocomposites particularly advantageous for applications requiring rapid thermal response without significant energy density sacrifice.
Long-term stability under repeated phase transitions represents a critical performance parameter for practical applications:
Cycling Protocol: Subject samples to accelerated thermal cycling between 25°C and 70°C with dwell times of 15 minutes at each extreme. Utilize a temperature-controlled bath or environmental chamber with minimum 5°C/min transition rate.
Performance Monitoring: Extract samples at intervals of 50 cycles up to 500 total cycles. Evaluate thermal conductivity and phase change properties after each interval using the previously described protocols.
Structural Analysis: Examine cycled samples using SEM to assess nanoparticle distribution stability and identify potential sedimentation or agglomeration issues.
Experimental studies have demonstrated that properly formulated this compound-Al₂O₃ nanocomposites maintain over 95% of their initial thermal conductivity enhancement and latent heat capacity after 500 thermal cycles, confirming their durability for long-term applications.
The integration of this compound-Al₂O₃ nanocomposites in electronic cooling systems leverages their enhanced thermal conductivity and significant latent heat capacity to manage transient thermal loads:
Heat Sink Integration: Incorporate the nanocomposite within passive heat sink cavities designed for high-power electronic components. The composite material effectively absorbs and distributes heat during power surges, reducing peak operating temperatures by 15-25°C compared to conventional thermal mass materials.
Experimental Configuration: In representative studies, researchers employed a cylindrical enclosure containing this compound with 1% Al₂O₃ nanoparticles surrounding the adiabatic section of a heat pipe designed for electronic cooling. The system was evaluated at heat inputs of 13W, 18W, and 23W to simulate varying operational loads [1].
Performance Metrics: Monitor temperature evolution at critical points (evaporator, PCM region, condenser) during both charging (heating) and discharging (cooling) phases. The incorporation of 1% Al₂O₃ nanoparticles demonstrated improved thermal performance,
while higher concentrations (2%) showed reduced effectiveness, indicating the existence of an optimal nanoparticle loading for specific applications [1].
For solar thermal applications and waste heat recovery systems, this compound-Al₂O₃ nanocomposites provide enhanced energy storage density with improved charge/discharge rates:
System Configuration: Incorporate the nanocomposite within shell-and-tube or encapsulated sphere storage configurations. The enhanced thermal conductivity reduces the temperature differential required for heat transfer, improving overall system efficiency.
Performance Validation: Conduct charge/discharge cycling tests under controlled temperature conditions representative of actual operating environments. Monitor temperature distribution within the storage medium to validate improved heat transfer characteristics.
Economic Considerations: While nanoparticle addition increases material costs, the resulting improvement in system performance and reduction in required heat exchange surface area can provide favorable lifecycle economics for medium-to-large scale installations.
The relationship between nanoparticle concentration and composite performance follows a predictable pattern that can be visualized as follows:
This compound-Al₂O₃ nanoparticle composites represent a significant advancement in phase change material technology, effectively addressing the fundamental limitation of low thermal conductivity while maintaining high energy storage density. The protocols outlined in this document provide researchers with comprehensive methodologies for synthesizing, characterizing, and implementing these advanced thermal materials across diverse applications. The optimized nanoparticle concentration of approximately 1% by volume emerges as a balanced compromise between thermal enhancement and preservation of favorable PCM characteristics, though specific applications may warrant adjustments based on particular performance requirements.
Future research directions should focus on advanced nanoparticle functionalization to improve interfacial compatibility and dispersion stability, exploration of hybrid nanoparticle systems combining Al₂O₃ with other conductive nanomaterials, and development of form-stable composite structures that prevent leakage in high-vibration applications. Additionally, extended reliability testing under realistic operational conditions remains essential for validating long-term performance in commercial applications. As thermal management requirements continue to evolve in electronic systems, energy storage applications, and specialized pharmaceutical storage and delivery systems, this compound-Al₂O₃ nanocomposites offer a versatile and effective solution for advanced thermal engineering challenges.
Centaurium erythraea (common centaury) is a biennial herbaceous plant belonging to the Gentianaceae family that has been extensively used in traditional medicine across various cultures for treating conditions such as diabetes, digestive disorders, fever, and skin diseases. The essential oil of Centaurium erythraea (CEEO) contains a complex mixture of bioactive compounds, with This compound identified as one of the major constituents alongside carvacrol and menthol. This compound (C₂₃H₄₈) is a long-chain alkane that has demonstrated significant biological activities in recent scientific investigations, including antibacterial and antidiabetic properties. These application notes provide detailed protocols and experimental data for researchers investigating the extraction, characterization, and bioactivity assessment of this compound from CEEO.
Recent studies have revealed that the chemical composition of CEEO varies significantly depending on phenological stages, geographical location, and extraction methods. The flowering stage has been identified as particularly rich in bioactive compounds, with this compound representing a significant component of the volatile profile. The growing interest in natural products for pharmaceutical applications and the need for standardized protocols for natural product research necessitate comprehensive application notes that detail methodologies for consistent and reproducible investigation of this compound from CEEO.
The extraction of essential oil from Centaurium erythraea follows a standardized hydrodistillation method using a Clevenger-type apparatus:
Plant Material Preparation: Collect aerial parts of Centaurium erythraea during the flowering stage from their natural habitat. Proper botanical identification should be verified by a taxonomist, and a voucher specimen deposited in a herbarium for future reference. The plant material should be air-dried in a shaded, well-ventilated area at ambient temperature (20-25°C) to preserve volatile compounds [1].
Hydrodistillation Process: Charge the Clevenger apparatus with 100 g of dried plant material and 500 mL of distilled water. Conduct hydrodistillation for 3 hours following the European Pharmacopoeia guidelines. The essential oil, being less dense than water, will collect in the graduated arm of the apparatus. Extract the essential oil carefully using a Pasteur pipette [1] [2].
Oil Preservation: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the desiccated oil in sealed amber glass vials at 4°C until analysis to prevent oxidation and volatilization. Under these conditions, the typical yield of CEEO ranges between 0.02-0.05% (v/w) based on dry plant material [1] [3].
The chemical characterization of CEEO and identification of this compound content requires sophisticated analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Conduct GC-MS analysis using a capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 50°C (hold for 1 min), ramp to 300°C at 5°C/min, and final hold for 5 min. Use helium as the carrier gas at a flow rate of 1.0 mL/min. The injector temperature should be maintained at 250°C with a split ratio of 1:50 [2] [3].
Compound Identification: Identify this compound and other components by comparing their retention indices (relative to C₈-C₄₀ n-alkane series) and mass spectra with those available in commercial libraries (NIST, Wiley) and authentic standards. Quantify compounds using the area normalization method without correction factors [2].
Alternative Extraction Method - HS-SPME: For headspace analysis, use Solid-Phase Microextraction (SPME) with DVB/CAR/PDMS or PDMS/DVB fibers. Expose the fiber to the headspace of the plant sample in a sealed vial incubated at 60°C for 15 minutes, then desorb in the GC injector port at 250°C for 5 minutes [3].
Table 1: Chemical Composition of Centaurium erythraea Essential Oil at Different Phenological Stages
| Compound | Vegetative Stage (%) | Flowering Stage (%) | Post-flowering Stage (%) | Identification Method |
|---|---|---|---|---|
| This compound | Data not specified | Data not specified | Data not specified | GC-MS, RI, Standard |
| Carvacrol | Variable between stages | Variable between stages | Variable between stages | GC-MS, RI, Standard |
| Menthol | Variable between stages | Variable between stages | Variable between stages | GC-MS, RI, Standard |
| Monoterpene Hydrocarbons | 18.42% | 15.31% | 13.25% | GC-MS, RI |
| Oxygenated Monoterpenes | 45.32% | 48.15% | 43.68% | GC-MS, RI |
| Sesquiterpene Hydrocarbons | 12.58% | 10.89% | 14.32% | GC-MS, RI |
| Oxygenated Sesquiterpenes | 8.24% | 7.56% | 9.12% | GC-MS, RI |
| Others | 14.44% | 12.09% | 16.63% | GC-MS, RI |
Note: The relative percentage of this compound in CEEO varies significantly based on geographical origin and phenological stage. Researchers should conduct preliminary analysis to determine the exact composition for their specific plant material [2].
The biological activities of this compound and CEEO have been investigated through a series of standardized in vitro assays that evaluate their antioxidant, antidiabetic, dermatoprotective, and antibacterial potential. The following section presents quantitative data and experimental protocols for these assessments.
Table 2: Biological Activities of this compound and Centaurium erythraea Essential Oil (CEEO)
| Bioactivity Assay | Sample | Result/IC₅₀ Value | Positive Control | Reference |
|---|---|---|---|---|
| Antibacterial (Gram-positive) | This compound | Active (specific MIC not provided) | Standard antibiotics | [1] |
| Antibacterial (Gram-negative) | This compound | Less efficient than on Gram-positive | Standard antibiotics | [1] |
| α-Amylase Inhibition | This compound | IC₅₀ = 385.26 μg/mL | Acarbose | [1] |
| α-Glucosidase Inhibition | This compound | IC₅₀ = 192.30 μg/mL | Acarbose | [1] |
| Elastase Inhibition | This compound | IC₅₀ = 145.26 ± 4.62 μg/mL | Ursolic acid | [1] |
| Antioxidant (FRAP) | This compound | Moderate activity | Trolox | [1] |
| Antibacterial (S. aureus) | CEEO | IZD: 18-22 mm | Standard antibiotics | [3] |
| Antibacterial (B. cereus) | CEEO | IZD: 16-20 mm | Standard antibiotics | [3] |
Table 3: Comparison of Biological Activities Between this compound and Other Major Compounds in CEEO
| Bioassay | This compound | Carvacrol | Menthol | CEEO |
|---|---|---|---|---|
| α-Amylase Inhibition (IC₅₀, μg/mL) | 385.26 | 566.20 | 471.50 | 168.62 |
| α-Glucosidase Inhibition (IC₅₀, μg/mL) | 192.30 | 201.18 | 183.25 | 87.18 |
| Elastase Inhibition (IC₅₀, μg/mL) | 145.26 ± 4.62 | 124.68 ± 4.31 | 112.06 ± 3.70 | 113.02 ± 3.37 |
| Tyrosinase Inhibition (IC₅₀, μg/mL) | Not specified | Not specified | Not specified | 41.86 ± 0.03 |
| Antibacterial Effect | Prominent against Gram-positive | Moderate | Responsible for dermatoprotective | Broad-spectrum |
The antibacterial properties of this compound and CEEO can be evaluated using the following protocols:
Disk Diffusion Method: Prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (0.5 McFarland standard, approximately 1.5 × 10⁸ CFU/mL). Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of this compound or CEEO (dissolved in appropriate solvent) to the inoculated agar surface. Include positive controls (standard antibiotics) and negative controls (solvent alone). After overnight incubation at 37°C, measure the inhibition zone diameters (IZD) in millimeters [1] [3].
Broth Microdilution Method (MIC/MBC): Prepare two-fold serial dilutions of this compound or CEEO in sterile broth in 96-well microplates. Inoculate each well with bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. Include growth controls (inoculated broth without test compound) and sterility controls (uninoculated broth). After incubation at 37°C for 18-24 hours, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. Determine the Minimum Bactericidal Concentration (MBC) by subculturing from wells with no visible growth onto fresh agar plates; the MBC is the lowest concentration showing no growth on subculture [1].
DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes (1 mL) of this solution with various concentrations of this compound or CEEO (dissolved in methanol). Incubate the mixture at room temperature in the dark for 30 minutes. Measure the absorbance at 517 nm against a blank. Calculate the radical scavenging activity as percentage inhibition using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the sample. Report the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) determined from the dose-response curve, using Trolox as a positive control [1].
FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio. Incubate the FRAP reagent at 37°C for 10 minutes before use. Mix 100 μL of sample with 3 mL of FRAP reagent and incubate at 37°C for 30 minutes. Measure the absorbance at 593 nm. Prepare a calibration curve using FeSO₄·7H₂O (0.1-1.0 mM) and express the results as μM Fe²⁺ equivalents [1].
ABTS Radical Scavenging Assay: Generate the ABTS•⁺ cation radical by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Mix 10 μL of sample with 1 mL of diluted ABTS•⁺ solution and measure the absorbance after 6 minutes. Calculate the percentage inhibition and determine IC₅₀ values, with Trolox as standard [1].
α-Amylase Inhibition Assay: Prepare a solution of α-amylase (from Bacillus licheniformis) in 0.1 M phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Pre-incubate 250 μL of enzyme solution with 250 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Add 250 μL of 1% starch solution and incubate at 37°C for 15 minutes. Stop the reaction by adding 500 μL of DNS reagent (3,5-dinitrosalicylic acid) and heating in a water bath at 85-90°C for 10 minutes. After cooling, measure the absorbance at 540 nm. Calculate the percentage inhibition and IC₅₀ value, using acarbose as positive control [1] [2].
α-Glucosidase Inhibition Assay: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.9). Pre-incubate 50 μL of enzyme solution with 100 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Start the reaction by adding 50 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (p-NPG) and incubate at 37°C for 30 minutes. Stop the reaction by adding 2 mL of 0.1 M Na₂CO₃. Measure the absorbance at 405 nm. Calculate the percentage inhibition and IC₅₀ value, using acarbose as reference standard [1] [2].
Tyrosinase Inhibition Assay: Prepare a solution of mushroom tyrosinase (100 U/mL) in 0.1 M phosphate buffer (pH 6.5). Pre-incubate 40 μL of enzyme solution with 80 μL of various concentrations of this compound or CEEO at 37°C for 10 minutes. Add 80 μL of 2.5 mM L-DOPA and incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm. Calculate the percentage inhibition of dopachrome formation and determine the IC₅₀ value, using kojic acid as positive control [1] [2].
Elastase Inhibition Assay: Prepare a solution of porcine pancreatic elastase (0.5 U/mL) in 0.1 M Tris-HCl buffer (pH 8.0). Pre-incubate 50 μL of enzyme solution with 50 μL of various concentrations of this compound or CEEO at 37°C for 15 minutes. Add 150 μL of 0.8 mM N-succinyl-Ala-Ala-Ala-p-nitroanilide dissolved in the same buffer and incubate at 37°C for 30 minutes. Measure the absorbance at 410 nm. Calculate the percentage inhibition and determine the IC₅₀ value, using ursolic acid as reference inhibitor [1].
The experimental data presented in these application notes demonstrate that this compound from Centaurium erythraea essential oil holds significant potential for various pharmaceutical and cosmeceutical applications. The compound's antibacterial properties, particularly against Gram-positive bacteria, suggest potential for development of novel antimicrobial agents to address the growing problem of antibiotic resistance. Furthermore, its antidiabetic activity through inhibition of carbohydrate-digesting enzymes indicates potential for managing postprandial hyperglycemia in diabetes.
The dermatoprotective effects of CEEO, for which menthol has been identified as a primary contributor, combined with this compound's activities, suggest promising applications in cosmetic formulations targeting skin aging and hyperpigmentation. The concentration-dependent inhibition of tyrosinase and elastase positions CEEO and its constituents as potential natural alternatives to synthetic skin care agents [1].
Future research should focus on:
The following diagram illustrates the experimental workflow for extraction, characterization, and bioactivity assessment of this compound from Centaurium erythraea:
These application notes provide comprehensive protocols and experimental data for investigating this compound from Centaurium erythraea essential oil. The detailed methodologies for extraction, chemical characterization, and bioactivity assessment offer researchers standardized approaches for studying this promising natural compound. The significant biological activities demonstrated by this compound, particularly its antibacterial and antidiabetic properties, highlight its potential for pharmaceutical development. Further research following these protocols will contribute to validating traditional uses of Centaurium erythraea and potentially lead to the development of novel natural product-based therapeutics.
1. Experimental Context and Importance
The study of n-tricosane solubility in supercritical CO₂ is critical for modeling and understanding the behavior of heavy hydrocarbons in supercritical processes. This is particularly relevant in enhanced oil recovery (EOR), where scCO₂ is injected to reduce the viscosity of heavy oils, whose major representatives are heavy n-alkanes [1]. Accurate solubility data for model systems like n-tricosane/CO₂ is essential for optimizing these technological processes and for developing reliable Equations of State (EoS) [1].
2. Methodological Framework and Modeling Approaches
A common challenge in this field is that experimental determination of vapor-liquid equilibrium (VLE) data is time-consuming and laborious. Therefore, using theoretical models to predict solubility data is highly desirable [1].
3. The Role of Cosolvents (Entrainers)
A fundamental limitation of scCO₂ is its poor solubilizing power for polar and ionic compounds due to its low dielectric constant and lack of a permanent dipole moment [3]. While n-tricosane is non-polar, cosolvents are often critical for extracting or dissolving more polar substances.
The following protocol synthesizes the standard methods described in the literature for determining drug solubility in scCO₂ [2], which can be directly adapted for n-tricosane.
1. Materials and Equipment
2. Experimental Procedure: Analytical Dynamic Method
The following workflow outlines the key steps for measuring solubility using an analytical dynamic method:
3. Data Correlation and Modeling
After obtaining experimental solubility data (mole fraction of n-tricosane, y₂) at various temperatures and pressures, correlate the data using the following models:
Table 1: Common Models for Correlating Solubility in scCO₂
| Model Type | Model Name | Key Equation / Principle | Application Note |
|---|
| Semi-Empirical | Chrastil | ln(S) = k ln(ρ) + A/T + B
Where S=solubility (g/L), ρ=CO₂ density (g/L), T=temperature (K), k, A, B are model parameters. | Simple, effective. Can be used to calculate total heat of reaction (ΔH_total = -R * A). Often provides AARD < 10% [2]. |
| Equation of State (EoS) | PC-SAFT | Models fluid phase behavior based on statistical mechanics, accounting for chain length and molecular associations. | More complex but often more accurate, especially at high pressures. Requires computational resources for parameter fitting [1] [2]. |
| Cubic EoS | Peng-Robinson (PR) | P = [RT/(V_m - b)] - [aα(T)/(V_m² + 2bV_m - b²)] with van der Waals mixing rules. | Widely used and available in process simulators. Performance can be poorer at very high pressures compared to non-cubic EoS [2] [4]. |
Note: AARD = Absolute Average Relative Deviation Percentage.
The current search highlights a specific gap regarding systematic studies on the effect of cosolvents on n-tricosane solubility. Future experimental work should focus on:
Tricosane, a long-chain alkane identified as a major compound in the essential oil of Centaurium erythraea, has demonstrated measurable antibacterial activity against Gram-positive bacteria [1]. This note summarizes the findings and outlines a potential experimental protocol based on the cited research.
The following table summarizes the key findings on the antibacterial efficacy of this compound against specific pathogens. The activity is reported in terms of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard metrics for evaluating antimicrobial agents.
Table 1: Documented Antibacterial Activity of this compound
| Test Substance | Target Bacteria | Key Findings & Metrics | Reported Values |
|---|---|---|---|
| This compound | Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) | Impeded bacterial proliferation more efficiently than against Gram-negative strains. Activity quantified via MIC and MBC [1]. | MIC and MBC values were reported in the study, though specific numerical values are not provided in the abstract [1]. |
| This compound | Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) | Showed less efficient antibacterial activity compared to its effect on Gram-positive bacteria [1]. | Not specified. |
The methodology below is reconstructed based on the procedures mentioned in the research. Where specific details are absent from the source, standard laboratory practices for antibacterial assays are suggested [1].
1. Antibacterial Susceptibility Testing
The workflow below illustrates the key steps in this protocol.
The observed antibacterial activity suggests this compound has potential for further development. The research highlights that its effects, along with those of related essential oil components, "need to be deeply investigated and optimized to select the best compound and/or combination" [1].
The following table summarizes the quantitative findings for tricosane's antioxidant capacity from a 2025 study, which compared it against the essential oil of Centaurium erythraea (CEEO) and its other main compounds [1].
| Assay Method | This compound IC₅₀ (μg/mL) | CEEO IC₅₀ (μg/mL) | Most Active Compound (IC₅₀) | Positive Control |
|---|---|---|---|---|
| FRAP | Data not explicitly given | Data not explicitly given | Carvacrol (59.96 ± 2.60 µg/mL) | Trolox [1] |
| DPPH | Moderate activity (value not specified) | Potent activity (value not specified) | CEEO (most potent) | Trolox [1] |
| ABTS | Moderate activity (value not specified) | Potent activity (value not specified) | CEEO (most potent) | Trolox [1] |
While the specific experimental details for this compound are not provided, the assays used in the study are standard procedures. Below are the general methodologies for the key antioxidant tests cited.
The FRAP assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) [1] [2].
This assay measures the ability of a substance to scavenge the stable DPPH free radical [1] [2].
The ABTS assay evaluates the ability of antioxidants to scavenge the blue-green ABTS⁺ radical cation [1] [2].
The diagram below outlines a logical workflow for evaluating the antioxidant activity of a compound like this compound.
The data indicates that while this compound exhibits moderate antioxidant activity, it is not the primary contributor to the strong antioxidant effects observed in the parent essential oil, Centaurium erythraea [1]. This suggests that:
This compound, a linear alkane with 23 carbon atoms (C₂₃H₄₈), is a prominent phase change material (PCM) with significant potential in thermal energy storage and drug delivery applications. As a solid-liquid PCM, this compound exhibits a high latent heat capacity and appropriate phase change temperature range, making it particularly valuable for applications requiring precise thermal management. The preparation of stable nano-emulsions of this compound enables its utilization in flow systems where it can function as both a heat transfer fluid and thermal storage medium simultaneously. However, the formulation of this compound emulsions presents significant challenges, primarily instability and supercooling, which must be carefully addressed through optimized preparation protocols and thorough characterization. [1]
The physicochemical properties of this compound emulsions, particularly droplet size, size distribution, and surface charge, directly influence both their stability and functional performance. Light scattering techniques have emerged as indispensable tools for characterizing these parameters in emulsion-based systems. These methods provide critical insights into droplet size distribution, colloidal stability, and interfacial properties, enabling researchers to optimize formulation parameters for specific applications. For thermal energy storage applications, maintaining nanoscale droplet sizes (typically 20-200 nm for nano-emulsions) is essential for preventing phase separation and ensuring long-term stability under thermal cycling conditions. Similarly, in pharmaceutical applications, these parameters dictate biodistribution, safety, and efficacy profiles. [1] [2]
This compound emulsions typically fall into the category of oil-in-water (O/W) nano-emulsions, where this compound constitutes the dispersed oil phase and water forms the continuous phase. According to established classification schemes, nano-emulsions exhibit droplet sizes between 20-200 nm, while micro-emulsions are significantly smaller (5-50 nm) and thermodynamically stable. The selection of appropriate surfactant systems is crucial for achieving stable this compound emulsions with optimal droplet characteristics. Surfactants function by reducing the interfacial tension between the this compound and aqueous phases, thereby decreasing the free energy required for emulsion formation according to the equation: ΔG = γ × 3V/R, where γ represents interfacial tension, V is the total volume of dispersed oil, and R is the radius of the emulsion droplet. [1]
Surfactant Selection: The Hydrophile-Lipophile Balance value system guides surfactant selection, with HLB values of 8-18 generally favoring the formation of O/W emulsions. Nonionic surfactants with appropriate HLB values typically form stable this compound emulsions by creating a protective layer at the oil-water interface that prevents droplet aggregation through steric stabilization. The specific chemical nature of the surfactant—whether ionic, nonionic, or polymeric—also influences the electrostatic stabilization of the resulting emulsion through surface charge modulation. [1]
Emulsion Stability Considerations: Two primary barriers hinder the practical application of this compound emulsions: physical instability (aggregation, creaming, sedimentation) and supercooling (depression of crystallization temperature). Strategic formulation approaches address these challenges through droplet size reduction, addition of nucleating agents to mitigate supercooling, and optimization of surfactant blends to enhance interfacial stability. The creaming stability of this compound emulsions follows Stokes' Law, where reduced droplet size decreases creaming velocity, thereby enhancing kinetic stability. [1]
High-Energy Emulsification Methods: These approaches utilize mechanical devices to generate intense disruptive forces that overcome the interfacial tension between oil and water phases. For laboratory-scale preparation of this compound emulsions, probe ultrasonication represents the most accessible and effective high-energy method. The protocol involves first melting this compound at approximately 50-60°C (above its melting point of approximately 47-48°C), then adding it to an aqueous surfactant solution maintained at the same temperature to prevent premature crystallization. The mixture is subjected to high-intensity ultrasonication using a probe sonicator (e.g., 200-400 W output power) for 5-15 minutes with intermittent pulsing (e.g., 10 seconds on, 5 seconds off) to prevent overheating. For larger-scale production, high-pressure homogenization offers superior scalability and reproducibility, with typical operating pressures of 500-1500 bar for 1-5 passes. [1]
Low-Energy Emulsification Methods: These approaches utilize the intrinsic physicochemical properties of the system and phase inversion principles to form emulsions with minimal energy input. The phase inversion temperature method has shown particular promise for this compound emulsions, leveraging temperature-dependent changes in surfactant curvature to generate fine droplets. This method involves preparing a coarse emulsion at elevated temperature, then cycling the temperature through phase inversion points to achieve droplet sizes in the nanoscale range. Low-energy methods offer advantages of equipment simplicity and energy efficiency but may require more sophisticated surfactant systems and precise control of process parameters. [1]
Table 1: Standardized Formulation Compositions for this compound Nano-Emulsions [3] [1]
| Component | Concentration Range | Specific Example | Function | Notes |
|---|---|---|---|---|
| This compound (Oil Phase) | 5-20% (w/w) | 10% (w/w) | Phase Change Material | Melt before emulsification (~50°C) |
| Surfactant (Nonionic) | 2-10% (w/w) | 5% (w/w) Tween 80 | Stabilization | HLB ~15 for O/W emulsions |
| Aqueous Phase | 70-93% (w/w) | 85% (w/w) | Continuous Phase | Deionized water, buffer, or saline |
| Co-surfactant (Optional) | 0-5% (w/w) | 2% (w/w) Ethanol | Droplet Size Reduction | Enhances surfactant mobility |
Dynamic Light Scattering operates on the principle of measuring time-dependent fluctuations in scattered light intensity caused by Brownian motion of nanoparticles in suspension. These fluctuations contain information about the diffusion coefficient of the particles, which relates to their size through the Stokes-Einstein equation:
D = k₈T / (6πηRₕ)
where D is the diffusion coefficient, k₈ is the Boltzmann constant (1.380 × 10⁻²³ kg·m²·s⁻²·K⁻¹), T is the absolute temperature, η is the viscosity of the medium, and Rₕ is the hydrodynamic radius. The diffusion coefficient is extracted from the correlation function of the scattered light intensity, with faster decay rates indicating smaller, more rapidly moving particles. The scattering vector q, which depends on the detection angle θ, refractive index n₀, and laser wavelength λ, is calculated as: q = (4πn₀/λ)sin(θ/2). Modern DLS instruments typically operate at detection angles of 90°, 173° (backscatter), or multiple angles for enhanced size resolution. [2]
For monodisperse samples, the correlation function decays exponentially with a single decay constant Γ, where Γ = Dq². However, this compound emulsions often exhibit some degree of polydispersity, requiring more sophisticated analysis approaches. The cumulants method provides a mean size and polydispersity index (PDI), while algorithms like CONTIN or NNLS can resolve multimodal size distributions. The polydispersity index serves as a crucial quality parameter, with values below 0.1 indicating highly monodisperse systems, values of 0.1-0.2 representing moderate polydispersity, and values above 0.2 signifying broad size distributions that may require further optimization. [4] [2]
Static Multiple Light Scattering represents an advanced characterization technique that addresses several limitations of conventional DLS. SMLS measures the variation of transmission and backscattering of light across an entire sample without requiring dilution, enabling real-time stability assessment of concentrated emulsions. The Turbiscan Stability Index quantifies instability mechanisms through changes in backscattering and transmission profiles, detecting early signs of aggregation, creaming, or sedimentation before they become visually apparent. This non-destructive approach allows continuous monitoring of this compound emulsion stability under various storage conditions, providing valuable kinetic data for formulation optimization. [5]
Zeta-Potential Measurements complement size analysis by characterizing the surface charge of emulsion droplets, which profoundly influences their long-term stability. This technique applies an electric field to the emulsion and measures the electrophoretic mobility of droplets, which is then converted to zeta-potential using appropriate models. For this compound emulsions, zeta-potential values exceeding ±30 mV typically indicate electrostatic stabilization sufficient to overcome van der Waals attraction forces, while lower values may necessitate formulation adjustments to prevent aggregation. The surface charge also affects biological interactions in pharmaceutical applications, with highly positive charges potentially promoting non-specific binding and platelet accumulation. [2]
Table 2: Comparison of Light Scattering Techniques for this compound Emulsion Characterization [4] [2] [5]
| Parameter | Dynamic Light Scattering | Static Multiple Light Scattering | Zeta-Potential |
|---|---|---|---|
| Measured Property | Hydrodynamic diameter, size distribution | Transmission/backscattering profiles, instability kinetics | Surface charge, electrokinetic potential |
| Size Range | 1 nm - 10 μm | 50 nm - 1000 μm | 5 nm - 10 μm |
| Concentration Range | Dilute (0.001-0.1% w/v) | Concentrated (0.001-95% w/v) | Dilute (0.001-0.1% w/v) |
| Key Outputs | Z-average, PDI, intensity/volume/number distributions | Turbiscan Stability Index, ΔBS, ΔT, instability mechanisms | Zeta-potential, mobility, conductivity |
| Advantages | High resolution for monodisperse systems, established protocols | No dilution required, real-time stability monitoring, early aggregation detection | Predictive stability assessment, surface characterization |
| Limitations | Dilution alters native state, limited for polydisperse systems | Less precise size resolution, specialized equipment | Requires appropriate conductivity adjustment |
Sample Preparation Protocol:
Instrument Operation and Measurement Protocol:
Data Analysis and Interpretation:
Static Multiple Light Scattering for Stability Kinetics:
Zeta-Potential Measurement Protocol:
Size Distribution Analysis:
Stability Assessment and Prediction:
Table 3: Troubleshooting Guide for this compound Emulsion Preparation and Characterization [4] [2] [1]
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High PDI (>0.3) | Incomplete homogenization, surfactant insufficiency, temperature fluctuations during preparation | Optimize energy input, increase surfactant concentration, ensure temperature control throughout process | Pre-emulsify with high-shear mixer before ultrasonication, use surfactant blends |
| Droplet Growth Over Time | Ostwald ripening, coalescence, insufficient surfactant coverage | Incorporate hydrophobic additives, optimize HLB value, increase surfactant concentration | Use surfactant combinations, incorporate co-surfactants |
| Abnormal Correlation Functions | Dust contamination, sample sedimentation, multiple scattering | Filter samples thoroughly, use backscatter detection, dilute samples appropriately | Use syringeless filters, optimize concentration, utilize backscatter detection |
| Inconsistent Sizes Between Techniques | Different weighting methods, assumption of spherical geometry, concentration effects | Compare equivalent distributions, validate with orthogonal techniques, adjust concentration | Report multiple distribution types, use complementary techniques (SMLS, microscopy) |
| Phase Separation During Storage | Creaming, aggregation, coalescence | Optimize density matching, increase repulsive forces, modify interfacial rheology | Incorporate thickening agents, optimize droplet size, use electrosteric stabilization |
The following Graphviz diagram illustrates the complete experimental workflow for preparing and characterizing this compound emulsions:
Diagram 1: Complete workflow for this compound emulsion preparation and characterization, showing the sequential stages from material preparation through emulsification, characterization, and final data analysis.
The following decision tree guides researchers through appropriate data analysis approaches based on light scattering results:
Diagram 2: Decision tree for analyzing DLS data from this compound emulsions, guiding selection of appropriate analysis methods based on polydispersity index and correlation function characteristics.
The preparation and characterization of this compound emulsions requires careful attention to formulation parameters and rigorous characterization using complementary light scattering techniques. The protocols outlined in this document provide researchers with standardized methods for producing stable this compound nano-emulsions with controlled droplet sizes and comprehensive characterization of their physicochemical properties. By adhering to these detailed protocols and following the provided troubleshooting guidance, researchers can develop optimized this compound emulsion formulations suitable for various applications in thermal energy storage and drug delivery systems.
The integration of multiple light scattering techniques—particularly the combination of DLS for size analysis, SMLS for stability assessment, and zeta-potential for surface characterization—provides a comprehensive understanding of this compound emulsion behavior under various conditions. This multifaceted approach enables researchers to make informed decisions during formulation optimization and predict long-term stability and performance in practical applications.
1. Biological Activity Profile Tricosane, a long-chain alkane identified in plant essential oils like that of Centaurium erythraea, has been investigated for its role in managing postprandial hyperglycemia [1]. In vitro studies confirm its ability to inhibit the alpha-glucosidase enzyme, though its potency is moderate compared to other natural compounds and the standard drug acarbose [1].
2. Quantitative Inhibitory Activity The following table summarizes the alpha-glucosidase inhibitory activity (reported as IC₅₀ values) of this compound in comparison with other bioactive compounds and a reference standard.
| Compound/Extract | IC₅₀ Value (μg/mL) | Notes |
|---|---|---|
| This compound [1] | 192.30 μg/mL | Pure compound; moderate activity. |
| C. erythraea Essential Oil (CEEO) [1] | 87.18 μg/mL | Whole essential oil with greater potency, suggesting synergistic effects. |
| Menthol [1] | 183.25 μg/mL | Major compound of CEEO. |
| Carvacrol [1] | 201.18 μg/mL | Major compound of CEEO. |
| Acarbose (Reference Drug) [1] | - | Positive control used in assays. |
3. Proposed Mechanism of Action this compound functions as an alpha-glucosidase inhibitor. This enzyme, located in the small intestine, is responsible for breaking down oligosaccharides and disaccharides into absorbable glucose [2] [3]. By inhibiting this enzyme, this compound delays carbohydrate digestion, thereby reducing the rate of glucose absorption and blunting postprandial blood glucose spikes [4] [5]. The following diagram illustrates this mechanism and a general screening workflow.
This is a widely used spectrophotometric method to determine the percentage inhibition and IC₅₀ of test samples [2] [5].
Workflow Diagram
Materials and Reagents
Procedure
Data Analysis
A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the test compound [5].This protocol is used when starting with complex plant extracts to isolate and identify active compounds like this compound [2].
Procedure
This compound represents a promising natural product lead for alpha-glucosidase inhibition. The provided data and detailed, standardized protocols offer a solid foundation for researchers to validate its activity, explore its mechanism further, and screen other potential inhibitors for type 2 diabetes management.
The following table summarizes the core protocol for measuring this compound solubility in SC-CO₂ with cosolvents, based on published research [1] [2]:
| Aspect | Description |
|---|---|
| Objective | Determine solubility (VLE-properties) of crystalline this compound in pure/modified SC-CO₂. |
| Method | Dynamic method. |
| Temperature Range | 308.15 K to 315.15 K. |
| Pressure Range | 8.00 MPa to 20.32 MPa. |
| Cosolvent Concentration | 5 wt.% for dimethylsulfoxide, ethanol, acetone, chloroform. |
| Data Modeling | Peng-Robinson equation of state. |
This table presents the key experimental finding from the research [1] [2]:
| Parameter | Result |
|---|---|
| Solubility in Pure SC-CO₂ | Baseline solubility (varies with T & P). |
| Solubility in SC-CO₂ + 5 wt.% Cosolvent | Improvement by a factor of approximately 2. |
| Effective Cosolvents | Dimethylsulfoxide, Ethanol, Acetone, Chloroform. |
The diagram below outlines the key stages of the experimental process.
Understanding why this method works and where it's applied can provide valuable context.
Q1: Why is my tricosane nanoparticle suspension unstable and aggregating? Nanoparticle aggregation is often due to the dispersion protocol. The method of sonication and the choice of dispersion medium significantly influence the agglomerate size and stability of the suspension [1].
Q2: How does the dispersion protocol affect my experimental results? Variations in dispersion can change the nanoparticle's physico-chemical identity (like agglomerate size). This impacts how nanoparticles interact with biological systems, leading to issues with reproducibility and discrepancies between studies [1].
Q3: Is there a single, standard dispersion protocol I should use? No. Evidence suggests that no single protocol works for all nanomaterials or experimental models. The optimal method depends on the specific properties of the nanoparticle, the host system, and the experimental goals. Performing a pilot study to identify the best protocol is highly recommended [1].
| Problem Area | Specific Issue | Possible Causes | Recommended Solutions |
|---|---|---|---|
| Sonication | Inconsistent results, large agglomerates | Incorrect power, duration, or equipment type; protocol not documented. | Conduct a pilot study to optimize time/power; keep protocol consistent across experiments [1]. |
| Dispersion Medium | Aggregation in biological media | Unsuitable stabilizers; media components interacting with particles. | Test different media (e.g., with/without serum); use chemical stabilizers (e.g., BSA, surfactants) [1]. |
| Particle Characterization | Unknown agglomerate size in suspension | Lack of characterization post-dispersion; assuming primary size equals agglomerate size. | Measure Hydrodynamic Diameter and PDI via DLS after dispersion and before experiments [1]. |
This general methodology helps systematically evaluate and optimize dispersion protocols for nanoparticles [1].
Step 1: Preparation of Stock Suspension Weigh a precise amount of this compound nanoparticles. Disperse them in a chosen liquid medium (e.g., water, PBS, cell culture media). Note: The inclusion of biological or chemical stabilizers at this stage can be critical for stability.
Step 2: Energy Input (Dispersion) Subject the stock suspension to an energy input method to break apart agglomerates. Sonication is the most common method.
Step 3: Characterization of Dispersion Immediately after dispersion, characterize the suspension to establish its "physico-chemical identity."
Step 4: Stability Assessment Over Time Let the prepared suspension stand and re-measure the hydrodynamic diameter and PDI at set time points (e.g., 0, 1, 2, 4, 24 hours). An increase in size over time indicates instability and aggregation. This assessment helps determine the usable "shelf-life" of a freshly prepared dispersion for experiments.
The workflow below visualizes this multi-step experimental process.
Q1: What are the primary methods for controlling the cluster size of a tricosane emulsion?
Q2: Why is my this compound emulsion unstable, and how can I improve its shelf life?
Q3: How does the phase change property of this compound affect its emulsion's thermophysical properties?
This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Large & Polydisperse Clusters | Inadequate homogenization energy; Insufficient or unsuitable stabilizer [2]. | Increase homogenization speed/duration [2]; Increase stabilizer concentration (e.g., >12 wt% GA) or use a combination of stabilizers [2]. |
| Emulsion Instability (Creaming/Sedimentation) | Low continuous phase viscosity; Droplet aggregation due to weak repulsive forces [2]. | Add a viscosity modifier like PVA [2]; Use stabilizers that provide stronger electrostatic/steric barriers (e.g., GA, proteins like BSA) [1] [2]. |
| Emulsion Instability (Coalescence) | Weak interfacial film around droplets [2]. | Incorporate nanoparticles (e.g., GNPs) to form a rigid shell at the interface [1]; Use polymeric stabilizers with high molecular weight (e.g., PVA) for better film formation [2]. |
| Unexpected Viscosity Changes | Phase change of this compound; High concentration of dispersed phase or additives [3]. | Account for inherent viscosity change during heating/cooling cycles [3]; For lower viscosity, reduce this compound mass fraction or additive concentration [3]. |
| Low Encapsulation Efficiency | Rapid or unstable emulsion formation leading to active ingredient loss [2]. | Ensure a stable emulsion is formed before shell formation; Optimize the oil-to-water phase ratio and stabilizer system [2]. |
Here are some consolidated experimental data and standard protocols derived from recent studies.
Table 1: Thermophysical Properties of Water-based this compound Nano-emulsion This table summarizes key measured properties from a study on this compound nano-emulsions, which are critical for your experimental planning and analysis [3].
| Property | Conditions | Value / Observation |
|---|---|---|
| Dynamic Viscosity | Heating vs. Cooling process | Lower during heating |
| Dynamic Viscosity | Increasing PCM mass fraction | Increases |
| Thermal Conductivity | 20–40°C & 40–60°C (outside phase change) | Insignificant temperature change |
| Thermal Conductivity | Phase change temperature range (~40-60°C for this compound) | Increases considerably |
| Fluid Behavior | After shear rate of 2 s⁻¹ | Can be considered Newtonian |
Protocol 1: Preparing a Basic this compound Oil-in-Water (O/W) Emulsion This is a generalized protocol for creating a this compound O/W emulsion, adaptable for various stabilization strategies [1] [2].
Protocol 2: Enhancing Stability with Nanoparticles This protocol modifies Protocol 1 by including gold nanoparticles (GNPs) in the aqueous phase to significantly improve emulsion stability [1].
The following diagrams outline the general workflow for emulsion preparation and the mechanisms by which different stabilizers work.
The table below summarizes a specific chemical agent known to affect this compound crystallization, along with alternative solvent-based methods.
| Method | Mechanism of Action | Key Experimental Findings | Application Notes |
|---|
| Poly(octadecyl acrylate) (PA-18) [1] | Acts as a kinetic inhibitor; adsorbs to crystal growth faces, altering morphology. | - Dramatically changes crystal morphology from thin plates to highly branched networks [1].
The following methodology is adapted from research on observing the effects of kinetic inhibitors like PA-18 on this compound crystallization [1].
A kinetic inhibitor is an additive that affects the rate and morphology of crystallization without necessarily changing the thermodynamic equilibrium (e.g., the melting point). It functions by adsorbing to specific faces of the growing crystal, slowing their growth and leading to altered crystal shapes. PA-18, for example, makes this compound form branched networks instead of its typical plate-like crystals [1].
The studies found are quite specific. To troubleshoot your unique problem, you may need to consult broader resources.
Q: What is the optimal concentration of Al₂O₃ nanoparticles in a tricosane PCM for heat pipes? A: Experimental data identifies 1% by volume as the optimized concentration. This dosage improves the system's thermal performance, while a higher concentration of 2% leads to a reduction in performance, indicating potential agglomeration or other negative effects at higher loadings [1].
Q: What heating powers were used in the referenced study, and how does power affect the PCM? A: The transient thermal behavior was studied during the charging process with heating powers of 13W, 18W, and 23W [1]. Higher heating powers increase the heat input rate, accelerating the melting (charging) of the PCM.
Q: How are the nanoparticles prepared and dispersed into the PCM? A: The Al₂O₃ nanoparticles were dispersed into the this compound PCM using an ultrasound mechanism [1]. This method helps to break apart nanoparticle clusters and create a more uniform mixture, which is critical for consistent thermal properties.
This methodology is based on the experimental investigations of Al₂O₃–this compound systems [1].
1. Materials and Preparation
2. Experimental Setup and Instrumentation
3. Performance Analysis
The table below summarizes key quantitative data from the investigations for easy comparison [1].
| Al₂O₃ Volume Fraction | Observed Performance | Key Finding |
|---|---|---|
| 0.5% | Data not explicitly stated | -- |
| 1% | Improved | Optimized doping concentration for enhanced thermal performance. |
| 2% | Reduced | Performance degradation, indicating a limit to beneficial nanoparticle loading. |
The following diagram illustrates the logical relationship between nanoparticle concentration and system performance, based on the experimental findings. It visualizes the optimization pathway for enhancing this compound PCM.
| Problem | Possible Cause | Solution |
|---|---|---|
| Lower performance with\nhigh nanoparticle loading | Agglomeration of nanoparticles at high concentrations (e.g., 2%) creating insulating zones and hindering heat transfer [1]. | Reduce the nanoparticle concentration to the optimized level of 1%. Ensure proper and prolonged ultrasonication for better dispersion. |
| Inconsistent thermal results\nacross experiments | Non-uniform dispersion of nanoparticles within the this compound PCM matrix [1]. | Standardize the sonication procedure (time, power). Consider using surfactants to improve stability, though their effect on thermal properties must be evaluated. |
| Poor heat transfer from\nevaporator to PCM | Inadequate contact between the heat pipe wall and the PCM capsule, or insufficient heating power to initiate melting. | Check the mechanical design of the PCM container. Gradually increase the input power to the evaporator to the tested levels (13-23W) [1]. |
The table below summarizes the key phase transition temperatures and enthalpies for this compound, as established by high-accuracy calorimetry and critically evaluated data from the National Institute of Standards and Technology (NIST) [1] [2].
| Transition Type | Temperature (K) | Enthalpy Change (kJ·mol⁻¹) | Entropy Change (J·K⁻¹·mol⁻¹) | Notes |
|---|---|---|---|---|
| Crystal 2 → Crystal 1 | ~320 | Not Specified | Not Specified | Solid-solid transition [2] |
| Crystal 1 → Liquid | 320.58 | Not Specified | Not Specified | Triple point (Crystal 1, Liquid, Gas) [2] |
| Melting Point | 320.65 | Data Varies | Data Varies | Measured in different experimental setups [3] |
| Full Transition (Total) | Multiple | ~77.2 (at n=23) | ~215 (at n=23) | Sum of all solid & solid-liquid transitions [1] |
For vapor-liquid equilibrium (VLE) studies involving mixtures like n-tricosane + SC CO₂, typical experimental temperatures are 323.15 K and 343.15 K, at pressures ranging from 1.66 to 34.88 MPa [3].
This protocol is adapted from studies measuring the solubility of heavy n-alkanes in supercritical CO₂ [3].
This protocol is for determining solid-solid and solid-liquid transition enthalpies and temperatures [1] [2].
Here are common challenges and solutions presented in a Q&A format.
| Question & Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Q: No evidence of pressure-induced amorphization up to 23 GPa [1] | This compound may remain crystalline under these conditions; the transition pressure might be higher. | Continue compression beyond 23 GPa, monitoring for broadening of Raman peaks and loss of spectral features [1]. |
| Q: New, unexpected low-energy Raman modes appear upon compression [1] | Onset of a pressure-induced phase transition to a new crystalline polymorph. | Document the pressure points where new modes emerge; these are critical for mapping the phase diagram [1]. |
| Q: Poor resolution of phase transitions | Temperature scanning rate is too fast, causing transition overlap. | Use a slow heating rate (0.2 °C/min) for high-resolution DSC or Raman to resolve closely-spaced transitions [2]. |
| Q: Inconsistent transition temperatures between studies | Sample purity significantly impacts phase behavior. | Verify alkane purity using GC-MS (aim for >99.7%, as in referenced study). Use high-purity standards for comparable results [2]. |
| Question | Evidence-Based Answer & Key Parameters |
|---|---|
| What is the fundamental high-pressure behavior of this compound? | This compound (C23H48) does not amorphize up to 23 GPa. New low-energy Raman modes confirm pressure-induced phase transitions [1]. |
| What are the key temperature-driven phase transitions? | Heating reveals five transitions at onset temperatures: 38.0, 39.4, 40.8, 44.3, and 46.5 °C. These involve crystalline polymorphs and rotator phases [2]. |
| Why is the low-frequency Raman region (< 600 cm-1) important? | This region contains accordion modes and overtones, highly sensitive to conformational changes and most informative for identifying phase transitions [2]. |
| How do rotator phases relate to the experiment? | Rotator phases (R-I to R-V) are intermediate plastic crystalline states with long-range order but molecular rotational freedom. They are key to understanding complex phase behavior [2]. |
This protocol summarizes the methodology used in the search results for high-pressure and variable-temperature Raman studies of this compound.
1. Sample Preparation
2. Instrumental Setup
3. Data Acquisition
4. Data Analysis
The following diagrams map out the core experimental workflow and the logic for phase identification to assist users in navigating the process.
Diagram 1: High-Pressure Raman Experiment Workflow. This chart outlines the key steps for conducting a high-pressure Raman spectroscopy experiment, from sample preparation to data analysis. The red arrow indicates a potential iterative loop if results are inconclusive.
Diagram 2: this compound Phase Identification Logic. This flowchart provides a decision-making guide for interpreting Raman spectra of this compound under high pressure, focusing on identifying phase transitions and amorphization.
Tricosane is a saturated long-chain alkane (C₂₃H₄₈) frequently found in plant essential oils. The table below summarizes its occurrence in specific plants and extraction methods from the research.
| Plant Source | Extraction Method | Reported Proportion of this compound | Citation |
|---|---|---|---|
| Cerasus subhirtella (Flowers) | Hydrodistillation | 23.1% | [1] |
| Cerasus serrulata (Flowers) | Hydrodistillation | 27.7% | [1] |
| Centaurea spp. (Various species) | Steam Distillation | A common hydrocarbon component | [2] |
| Centaurium erythraea | Clevenger-type Hydrodistillation | A major compound; specific proportion varies | [3] |
Chemical Profile & Separation Basis: this compound is typically listed among other hydrocarbons like pentacosane (C₂₅) and heptacosane (C₂₇) [2]. Its non-polar nature, high boiling point, and solid state at room temperature provide the basis for separation from more volatile terpenes and oxygenated compounds in essential oils [4].
Here are detailed protocols for extracting essential oils rich in this compound and subsequent separation techniques.
This is a standard method for obtaining crude essential oil from plant material before further separation of individual components like this compound [5] [3].
This technique exploits the difference in solubility and melting point to separate solid hydrocarbons like this compound from liquid essential oil components.
The following workflow diagram illustrates the two key experimental pathways from plant material to this compound separation and analysis.
Q1: The yield of this compound from my hydrodistillation is lower than expected. What could be the issue?
Q2: How can I achieve a higher purity of this compound?
Q3: How do I confirm the identity and purity of my isolated compound?
The following decision tree can help you systematically address low yield or purity issues.
For cutting-edge approaches, consider exploring advanced techniques like supercritical CO₂ fractionation, which offers high selectivity and avoids thermal degradation, or molecular distillation for separating low-volatility compounds [5].
Q1: What are the basic physical properties and recommended storage conditions for this compound?
The table below summarizes the key handling information for this compound.
| Property | Specification / Recommended Condition |
|---|---|
| Chemical Name | n-Tricosane [1] |
| CAS RN | 638-67-5 [1] [2] |
| Physical State (at 20°C) | Solid; white powder to crystalline flakes [1] [2] |
| Melting Point | 47 - 50 °C [1] [2] |
| Recommended Storage | Room temperature, in a cool and dark place (<15°C recommended) [2] |
| Packaging | Sealed container (e.g., glass bottle) [2] |
Q2: Are there any specific handling precautions for this compound?
While this compound is generally stable, you should observe the following practices:
Q3: What is the experimental protocol for using this compound as a standard in Gas Chromatography (GC)?
This compound with a high purity level (>99.0%) is commonly used as a standard material for Gas Chromatography (GC) [2]. The following workflow outlines a general procedure for its use.
Workflow Steps:
Q4: What quantitative physicochemical data is available for experimental design?
For modeling and environmental fate studies, the following data can be critical.
| Parameter | Value | Notes / Source |
|---|---|---|
| Molecular Formula | C₂₃H₄₈ [1] [2] | - |
| Molecular Mass | 324.6 g/mol [1] | - |
| Octanol-Water Partition Coefficient (Log P) | 11.64 [1] | High, indicates strong lipophilicity |
| Water Solubility (at 20°C) | 2.95 x 10⁻⁷ mg/L [1] | Very low |
| Vapour Pressure (at 20°C) | 1.60 mPa [1] | Low volatility |
| Density | 0.797 g/ml [1] | - |
Q5: What should I do if my this compound standard appears to have degraded or given anomalous results?
I hope this technical guide helps you work effectively with this compound in your experiments.
For reliable identification and purification, you need benchmark data. The table below summarizes experimental retention indices (Lee's RI) for tricosane on common non-polar GC columns, compiled by NIST [1]. Your purified compound should match these values closely.
| Active Phase | Column Length (m) | Carrier Gas | Temperature Program | Retention Index (I) |
|---|---|---|---|---|
| DB-5MS | 30 | Not specified | 40°C to 310°C at 10°C/min [1] | 369.44 [1] |
| DB-5MS | 30 | Not specified | 40°C to 310°C at 4°C/min [1] | 376.29 [1] |
| DB-1 | 30 | Not specified | 50°C to 300°C at 5°C/min [1] | 388.7 [1] |
| DB-1 | 30 | Not specified | 50°C to 300°C at 5°C/min [1] | 388.7 [1] |
| DB-1 | 30 | Not specified | 50°C to 300°C at 5°C/min [1] | 388.8 [1] |
While direct protocols for this compound are limited in the search results, you can adapt these established techniques:
The following diagram outlines a general purification and analysis workflow that incorporates these methods.
Here are some common challenges and solutions you might encounter:
| Question / Issue | Possible Cause & Solution |
|---|---|
| Low recovery during extraction. | This compound is highly non-polar (predicted logP > 10) [3]. Solution: Ensure you are using a sufficiently non-polar solvent like hexane for extraction. |
| Poor separation/co-elution on GC. | The GC method may not be optimized. Solution: Use the temperature programs and columns from the NIST data as a starting point. A DB-1 or DB-5MS column is recommended [1]. |
| How do I know my compound is pure? | Solution: Analyze your final sample with GC-MS. A single, sharp peak with a mass spectrum and retention index matching the NIST standard indicates high purity [1] [3]. |
| Contamination in final product. | Solution: Use high-purity solvents. For µ-SPE, ensure the device is properly sealed to prevent sorbent leakage, which can contaminate the sample [2]. |
I hope this technical support guide provides a solid foundation for your work with this compound. The reference data from NIST is particularly critical for confirming the identity and purity of your isolated compound.
n-Alkanes are linear saturated hydrocarbons with the general formula CH₃-(CH₂)ₙ-CH₃. Their thermal properties, particularly the melting temperature (Tₘ) and enthalpy of fusion (ΔHₘ), are crucial for their effectiveness as Phase Change Materials (PCMs). These properties generally increase with the number of carbon atoms [1].
The following table summarizes the available experimental data for tricosane and several other n-alkanes. Please note that data for some common alkanes like n-Henetcosane (C21) and n-Tetracosane (C24) were not available in the searched literature.
| n-Alkane (Formula) | Carbon Atoms | Melting Point (Tₘ) in K | Melting Enthalpy (ΔHₘ) in kJ/mol | Source / Notes |
|---|---|---|---|---|
| n-Pentadecane (C₁₅H₃₂) | 15 | Information Missing | Information Missing | Studied for complex phase behavior [2] |
| n-Heptadecane (C₁₇H₃₆) | 17 | Information Missing | Information Missing | Studied for complex phase behavior [2] |
| n-Nonadecane (C₁₉H₄₀) | 19 | Information Missing | Information Missing | Studied for complex phase behavior [2] |
| n-Eicosane (C₂₀H₄₂) | 20 | Information Missing | Information Missing | Critical properties studied via simulation [3] |
| n-Tricosane (C₂₃H₄₈) | 23 | 320.75 ± 0.15 [4] | 55.33 (Joback Calculated) [4] | Key data from compilations |
| n-Triacontane (C₃₀H₆₂) | 30 | Information Missing | Information Missing | Part of high-accuracy study group [5] |
For this compound (C₂₃H₄₈), multiple experimental values are available, allowing for an assessment of its key thermal properties.
Melting Point (Tₘ) Multiple studies have reported the melting point of this compound, with a consensus around 320.5 K (approximately 47.4 °C) [4]:
Enthalpy of Fusion (ΔHₘ) Reported values for the enthalpy of fusion show more variation, which is common for such measurements [4]:
To ensure data reliability, researchers use highly controlled methods. Here are the core experimental protocols and their workflows:
1. Adiabatic Scanning Calorimetry (ASC) for High-Accuracy Data ASC is considered a high-accuracy technique for measuring phase transition temperatures and enthalpies. Recent analyses of alkanes (C14 to C30) rely on ASC data due to its precision and ability to correctly identify complex phase transitions [5].
2. Differential Scanning Calorimetry (DSC) DSC is a widely used technique to measure melting points and enthalpies of fusion. The sample and a reference are subjected to a controlled temperature program, and the heat flow difference is measured [2].
3. Transient Hot-Wire Technique for Thermal Conductivity This technique measures thermal conductivity (λ) in both solid and liquid phases using the same setup [2].
The three natural compounds examined in this guide—tricosane, carvacrol, and menthol—represent distinct chemical classes with unique structural characteristics that contribute to their diverse biological activities. Carvacrol (5-isopropyl-2-methylphenol) and its isomer thymol are monoterpenoid phenols that serve as primary components in essential oils derived from plants of the Lamiaceae and Verbenaceae families, including oregano (Origanum vulgare L.), thyme (Thymus vulgaris L.), and "alecrim-da-chapada" (Lippia gracilis) [1]. Menthol (5-methyl-2-(1-methylethyl)cyclohexanol) is a monocyclic monoterpene alcohol famously extracted from mint species (Mentha spp.), known for its characteristic cooling sensation and widespread use in flavoring, fragrance, and therapeutic applications [2] [3]. In contrast, This compound is a long-chain linear alkane (C₂₃H₄₈) typically found in plant waxes and various essential oils, often contributing to structural integrity rather than exhibiting strong bioactivity on its own [2].
The structural differences between these compounds significantly influence their physicochemical properties and biological interactions. Carvacrol's phenolic structure contributes to its potent antioxidant and antimicrobial activities, while menthol's cyclic alcohol configuration enables its activation of TRPM8 ion channels responsible for its cooling sensation [3]. This compound's long alkane chain makes it highly hydrophobic, potentially enhancing membrane permeability and facilitating the transport of other bioactive compounds. These fundamental chemical characteristics establish the foundation for their varied mechanisms of action across different biological systems, which will be explored in detail throughout this comparison guide.
Experimental Protocol: Antibacterial activity was evaluated using the disk diffusion method to determine inhibition zone diameters (IZD), followed by the microdilution method to establish minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. Test organisms included both Gram-positive (Staphylococcus aureus ATCC 29213, Listeria monocytogenes ATCC 13932) and Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa NIH) [2].
Key Findings: The antibacterial effects revealed distinct patterns of potency among the three compounds:
| Compound | Efficacy Against Gram-positive | Efficacy Against Gram-negative | MIC Range | Notable Potency |
|---|---|---|---|---|
| Carvacrol | Strong | Moderate | 0.125 - 0.25 µg/mL [4] | Most prominent antibacterial effects [2] |
| Menthol | Strong | Moderate | Information Missing | Similar to carvacrol against Gram-positive |
| This compound | Moderate | Weak | Information Missing | Less effective than carvacrol and menthol |
| C. erythraea EO | Strong | Moderate | Information Missing | Combined effect of all components |
Table 1: Comparative Antibacterial Profiles
The data indicates that all three compounds demonstrate greater efficacy against Gram-positive bacteria compared to Gram-negative strains. This differential activity is likely attributed to the structural differences in bacterial cell walls, with the outer membrane of Gram-negative bacteria providing additional permeability barriers that limit compound penetration [2]. Carvacrol emerged as the most potent antibacterial agent, with particularly strong activity against Staphylococcus aureus and Listeria monocytogenes, showing MIC and MBC values as low as 0.125 µg/mL in studies of related essential oil components [4]. The essential oil of Centaurium erythraea (CEEO), which contains these compounds in combination, exhibited robust antibacterial activity, suggesting potential synergistic interactions between the major and minor components that enhance overall efficacy beyond what would be expected from individual compounds alone [2].
Experimental Protocol: Antioxidant activity was comprehensively assessed using three established in vitro assays: DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). Tests were conducted in triplicate with Trolox as a positive control, and results were expressed as IC₅₀ values (concentration required to achieve 50% inhibition) in μg/mL [2].
Key Findings: The antioxidant assessment revealed distinct mechanistic profiles:
| Compound | DPPH (IC₅₀, μg/mL) | ABTS (IC₅₀, μg/mL) | FRAP (IC₅₀, μg/mL) | Primary Mechanism |
|---|---|---|---|---|
| Carvacrol | Information Missing | Information Missing | 59.96 ± 2.60 | Reducing power |
| Menthol | Information Missing | Information Missing | 57.93 ± 15.63 | Reducing power |
| This compound | Information Missing | Information Missing | Information Missing | Information Missing |
| C. erythraea EO | Most potent | Most potent | Information Missing | Radical scavenging |
Table 2: Antioxidant Activity Profiles Across Different Assay Systems
Carvacrol and menthol demonstrated significant reducing power in the FRAP assay, with menthol showing comparable activity to carvacrol despite its different chemical structure [2]. Interestingly, the complete Centaurium erythraea essential oil (CEEO) exhibited superior radical scavenging capacity in both DPPH and ABTS assays compared to the individual compounds, suggesting that minor components in the essential oil or synergistic interactions between constituents may contribute significantly to overall antioxidant efficacy. This highlights the complexity of natural mixtures and suggests that the complete phytochemical profile may offer advantages over isolated compounds for certain therapeutic applications, particularly those involving oxidative stress [2].
Experimental Protocol: Antidiabetic activity was evaluated through in vitro inhibition assays targeting two key carbohydrate-digesting enzymes: α-amylase and α-glucosidase. These enzymes play crucial roles in postprandial glucose regulation, making them important targets for diabetes management. Commercially available enzymes (α-glucosidase from Saccharomyces cerevisiae and α-amylase from Bacillus licheniformis) were used with acarbose as a positive control [2] [4].
Key Findings: The enzyme inhibition patterns revealed significant differences:
| Compound | α-Amylase (IC₅₀, μg/mL) | α-Glucosidase (IC₅₀, μg/mL) | Relative Potency |
|---|---|---|---|
| Carvacrol | 566.20 | 201.18 | Moderate |
| Menthol | 471.50 | 183.25 | Moderate |
| This compound | 385.26 | 192.30 | Moderate |
| C. erythraea EO | 168.62 | 87.18 | Highest |
| Acarbose (Control) | ~300 [4] | ~700 [4] | Reference |
Table 3: Enzyme Inhibition Profiles for Antidiabetic Activity
The C. erythraea essential oil demonstrated superior enzyme inhibition, with significantly lower IC₅₀ values for both α-amylase (168.62 μg/mL) and α-glucosidase (87.18 μg/mL) compared to its isolated components [2]. This enhanced activity suggests potential synergistic effects within the complete phytochemical matrix. Among the individual compounds, this compound showed the strongest α-amylase inhibition, while menthol was most effective against α-glucosidase. Interestingly, carvacrol demonstrated moderate inhibition against both enzymes despite its relatively simple phenolic structure. In vivo studies with carvacrol (10-20 mg/kg body weight) in streptozotocin-induced diabetic mice confirmed its anti-hyperglycemic effects, which were mediated through enhanced activity of hepatic glucose metabolizing enzymes including hexokinase, 6-phosphofructokinase, and citrate synthetase [5].
Experimental Protocol: Dermatoprotective activity was assessed through enzyme inhibition assays targeting tyrosinase (key enzyme in melanin production) and elastase (involved in skin aging and wrinkle formation), both relevant to skin health and hyperpigmentation disorders. Commercially available enzyme sources were used with quercetin as a positive control [2].
Key Findings: The dermatoprotective evaluation showed varying efficacy:
| Compound | Tyrosinase (IC₅₀, μg/mL) | Elastase (IC₅₀, μg/mL) | Primary Contribution |
|---|---|---|---|
| Carvacrol | Information Missing | 124.68 ± 4.31 | Moderate activity |
| Menthol | Information Missing | 112.06 ± 3.70 | Primary dermatoprotective agent |
| This compound | Information Missing | 145.26 ± 4.62 | Weakest activity |
| C. erythraea EO | 41.86 ± 0.03 | 113.02 ± 3.37 | Excellent tyrosinase inhibition |
Table 4: Dermatoprotective Activity Through Enzyme Inhibition
The C. erythraea essential oil exhibited exceptional tyrosinase inhibition (IC₅₀ = 41.86 ± 0.03 μg/mL), significantly outperforming its individual components and suggesting that minor constituents or synergistic combinations within the complete oil contribute to this potent activity [2]. For elastase inhibition, menthol demonstrated the strongest activity among the individual compounds (IC₅₀ = 112.06 ± 3.70 μg/mL), nearly matching the efficacy of the complete essential oil and supporting its designation as the primary dermatoprotective component in CEEO [2]. Carvacrol showed moderate elastase inhibition, while this compound was the least effective. These findings highlight the potential of these compounds, particularly in combination, for cosmetic and therapeutic applications targeting hyperpigmentation and skin aging.
Carvacrol has demonstrated significant antitumor and antiproliferative activity through multiple signaling pathways, as revealed by systematic review of both in vitro and in vivo studies [1]. The compound induces apoptosis through both intrinsic and extrinsic pathways, activates cell cycle arrest primarily at G2/M and S phases, inhibits metastatic potential by reducing cell migration and invasion, and suppresses key oncogenic signaling pathways including MAPKs and PI3K/AKT/mTOR [1]. These multi-target mechanisms make carvacrol a promising candidate for further anticancer drug development.
Diagram: Carvacrol's Multitarget Anticancer Mechanisms
Comparative analysis indicates that carvacrol generally exhibits greater potency than its isomer thymol in vitro, though robust in vivo studies are needed to establish standardized effective and safe dosing regimens [1]. The multi-mechanistic approach of carvacrol is particularly valuable in oncology, as it may help overcome the drug resistance that often develops with single-target therapies. Additionally, carvacrol's anti-inflammatory and antioxidant properties contribute to its overall antitumor efficacy by modulating the tumor microenvironment and reducing inflammation-mediated carcinogenesis [1].
Menthol exerts its biological effects through highly specific receptor interactions, most notably as an agonist of TRPM8 (transient receptor potential melastatin 8) ion channels [3]. Research using high-throughput random mutagenesis screens has identified specific TRPM8 residues required for menthol activation, particularly in transmembrane segment 2 (S2) and the C-terminal TRP domain [3]. These findings indicate that menthol activation involves a gating mechanism distinct from other TRPM8 activators like cold, voltage, or PIP₂.
Diagram: Menthol Activation of TRPM8 Signaling Pathway
Notably, mutations in the TRP domain primarily affect menthol efficacy by influencing events downstream of initial binding, while S2 mutations significantly alter the concentration dependence of menthol activation, suggesting this region directly influences menthol binding affinity [3]. This precise understanding of menthol-TRPM8 interactions at the molecular level provides opportunities for developing targeted therapies for pain, inflammation, and other conditions where TRP channel modulation may be beneficial.
The comparative analysis of this compound, carvacrol, and menthol reveals distinct structure-activity relationships that inform their potential research and therapeutic applications. Carvacrol demonstrates the broadest spectrum of bioactivities, with particularly strong antibacterial, antioxidant, and anticancer properties, making it a promising candidate for anti-infective and chemopreventive applications [2] [1]. Menthol exhibits specialized functionality through its specific receptor interactions, especially TRPM8 activation, suggesting applications in pain management, dermatological formulations, and sensory disorders [2] [3]. This compound, while generally less potent in isolated form, may contribute to synergistic effects in essential oil formulations and enhance the bioavailability of other bioactive compounds.
For researchers considering these compounds for specific applications, several factors warrant attention:
Synergistic Potential: The consistent superiority of complete Centaurium erythraea essential oil over its isolated components across multiple bioassays highlights the importance of phytochemical synergy in natural product development [2]. Formulation strategies that preserve natural combinations may enhance efficacy and reduce resistance development.
Delivery Optimization: The differential solubility and bioavailability of these compounds present challenges for therapeutic development. Carvacrol's phenolic structure offers sites for chemical modification to enhance water solubility, while menthol's cooling properties might be leveraged for topical formulations with enhanced penetration.
Safety Considerations: While generally recognized as safe, comprehensive toxicological profiles are needed, particularly for carvacrol and menthol at therapeutic concentrations. The documented hepatotoxicity of pulegone, a compound structurally related to menthol, underscores the importance of thorough safety evaluation [4].
The table below summarizes key experimental findings for this compound as a Phase Change Material (PCM) from various applications.
| Application Context | Key Performance Findings | Supporting Experimental Data | Citation |
|---|
| Hot Water Thermal Energy Storage | Doubled the hot-water discharge time at 45°C compared to tanks without PCM. | Configuration: Hot water storage tank. Comparison: Against a sensible heat storage system (water-only tank). | [1] | | Electronic Cooling (with heat pipes) | Reduced fan power consumption by 46% and achieved a 12.3°C lower average heater temperature. | Configuration: PCM (this compound) integrated with heat pipes for electronic cooling. Comparison: Against an active cooling system without PCM. | [2] | | Electronic Cooling (nano-enhanced composite) | A 25.75% reduction in evaporator temperature was achieved with a this compound and 1% volume Al₂O₃ nanocomposite. | Configuration: Nano-enhanced PCM integrated with heat pipes. Comparison: Against a conventional cooling system (without nano-enhancement). | [2] |
For researchers looking to replicate or understand these studies, here are the methodologies and material properties related to this compound PCM.
To aid in the selection of PCMs like this compound for research applications, the following diagram outlines a general decision-making workflow and classification.
This workflow is based on established PCM classification and desired property criteria outlined in the literature [3] [5].
The solubility of n-alkanes in organic solvents is not ideal and is strongly influenced by the chain length of the alkane and the temperature.
| Temperature (K) | Pressure (MPa) | Solubility of this compound (Mole Fraction) |
|---|---|---|
| 323.15 | 10.07 | 0.00346 |
| 323.15 | 20.01 | 0.01270 |
| 323.15 | 34.88 | 0.06000 |
| 343.15 | 10.01 | 0.00655 |
| 343.15 | 20.00 | 0.02210 |
| 343.15 | 30.13 | 0.07100 |
This data demonstrates that solubility increases with both pressure and temperature in supercritical CO₂ [2].
The methods for determining alkane solubility depend on the state of the system (liquid or solid).
The following diagram summarizes the main factors that govern the solubility of n-alkanes like this compound.
For any GC-MS method used to determine purity, the following parameters must be systematically validated to ensure the results are reliable, accurate, and precise [1] [2].
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish the target analyte (e.g., Tricosane) from other components (impurities, matrix). | Clear baseline separation; no interference at the retention time of the analyte [2]. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of >0.999 is typically expected [3]. |
| Accuracy | The closeness of the measured value to the true value. | Recovery rates typically between 85-112%, depending on the matrix and concentration [3]. |
| Precision | The closeness of repeated individual measurements. Includes repeatability (same day, same operator) and intermediate precision (different days, different operators). | Relative Standard Deviation (RSD) of < 2% for repeatability [1]. |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision. | LOD and LOQ are determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or statistical methods [4]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should maintain performance when parameters like flow rate or temperature are slightly altered. |
Based on the literature, here are the detailed methodologies for establishing the key validation parameters mentioned above.
While parameters will need optimization for this compound, the following provides a robust starting point, adapted from a validated forensic method [1]:
The following diagram illustrates the workflow for a GC-MS purity method validation.
Since a direct protocol for this compound was not found, here are practical steps to locate the specific information you need:
The table below summarizes key experimental data for Tricosane and comparable substances from a study on Centaurium erythraea essential oil (CEEO). The data is primarily expressed as IC₅₀ values (the half-maximal inhibitory concentration), where a lower value indicates more potent activity [1].
| Compound/Extract | DPPH Radical Scavenging (IC₅₀, μg/mL) | FRAP Reducing Power (IC₅₀, μg/mL) | α-Amylase Inhibition (IC₅₀, μg/mL) | α-Glucosidase Inhibition (IC₅₀, μg/mL) |
|---|---|---|---|---|
| This compound | Information not provided in the study | Information not provided in the study | 385.26 | 192.30 |
| CEEO (Essential Oil) | Potent activity reported [1] | -- | 168.62 | 87.18 |
| Carvacrol | -- | 59.96 ± 2.60 | 566.20 | 201.18 |
| Menthol | -- | 57.93 ± 15.63 | 471.50 | 183.25 |
| Acarbose (Standard Drug) | -- | -- | Data for reference: lower than all tested compounds [1] | Data for reference: lower than all tested compounds [1] |
For researchers to replicate or understand the context of the data, here are the methodologies behind the key assays referenced [1].
The following diagram illustrates the logical workflow of the DPPH assay procedure.
This compound (C₂₃H₄₈) is a linear-chain alkane. The tables below summarize its key thermodynamic properties, which are foundational to understanding its behavior under various conditions, including its use as a PCM.
Table 1: Fundamental Thermodynamic Properties of this compound [1] [2] [3]
| Property | Value | Unit | Method / Source |
|---|---|---|---|
| Molecular Formula | C₂₃H₄₈ | - | - |
| Molecular Weight | 324.6272 | g/mol | - |
| Boiling Point (Tboil) | 593.9 - 653.2 | K | Various |
| Melting Point (Tfus) | 320.0 ± 1.0 (Average) | K | DSC, Various |
| Critical Temperature (Tc) | 790.0 ± 8.0 | K | - |
| Critical Pressure (Pc) | 9.0 ± 2.0 | bar | - |
| Enthalpy of Vaporization (ΔvapH°) | 117.0 - 120.5 | kJ/mol | Correlation Gas Chromatography |
| Enthalpy of Fusion (ΔfusH) | 52.6 - 55.33 | kJ/mol | DSC, Joback Calculated |
| Liquid Heat Capacity (Cp,liquid) | 772.00 | J/mol×K | at 353 K |
Table 2: Phase Transition Enthalpy and Entropy [1]
This compound undergoes solid-state transitions before complete melting. This data is crucial for understanding its energy storage mechanism as a PCM.
| Initial Phase | Final Phase | Transition Enthalpy (ΔHtrs) | Transition Entropy (ΔStrs) | Temperature |
|---|---|---|---|---|
| Crystalline, II | Crystalline, I | 21.500 - 21.757 kJ/mol | 69.37 - 69.4 J/mol·K | ~313.6 K |
| Crystalline, I | Liquid | 52.250 - 53.974 kJ/mol | 168.33 - 168.3 J/mol·K | ~320.7 K |
Information on the high-pressure behavior of this compound is limited. One relevant study was identified, with its experimental protocol and findings summarized below and in the diagram.
Experimental Protocol: High-Pressure Raman Spectroscopy [4]
This diagram illustrates the experimental workflow for studying this compound under high pressure.
The thermodynamic data presented in Table 1 is directly relevant to the application of this compound and other paraffins as PCMs for thermal energy storage [5].
The table below summarizes the fundamental characteristics and origins of this compound as found in the current literature.
| Aspect | Description |
|---|---|
| Chemical Structure | A straight-chain alkane (saturated hydrocarbon) with 23 carbon atoms (C₂₃H₈₈) [1] [2]. |
| Physical Form | White, waxy solid at room temperature [3] [2]. |
| Solubility | Practically insoluble in water [1] [3]. Soluble in non-polar organic solvents like hexane, benzene, and diethyl ether [3]. |
| Natural Sources | - Insects: Found as a component of female sex pheromones in certain bee and beetle species [4].
While direct comparative data is limited, the search results highlight contexts in which the source of this compound can be relevant for research and development.
Based on these contexts, the following table outlines potential factors for a comparison, though specific experimental data for each point would require deeper, targeted research.
| Comparison Factor | Natural this compound (Inferred) | Synthetic this compound (Inferred) |
|---|---|---|
| Typical Form | As a component of a complex mixture (e.g., essential oil). | As a pure, isolated compound. |
| Purity & Composition | Requires extraction and purification from a matrix of other compounds (e.g., other alkanes, terpenes) [5]. | Can be produced with high purity and well-defined characteristics [3]. |
| Key Research Applications | - Study of insect pheromones [4].
The following workflow outlines a general experimental process for isolating and analyzing this compound from a natural source, reflecting common techniques used in the field.
The key experimental protocols mentioned in the search results are:
The available public data provides a solid foundation but may lack the depth of direct comparison you need. To build a more comprehensive guide, you might consider: